1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d][1,3]dioxol-5-yl group attached to a urea moiety, which is further linked to a 2-(3-methylisoxazol-5-yl)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of benzo[d][1,3]dioxol-5-ylamine with 2-(3-methylisoxazol-5-yl)ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the addition of reagents and precise control of reaction parameters can help achieve large-scale production with consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxol-5-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the isoxazole ring, resulting in the formation of reduced analogs.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving mild heating and the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives of the benzo[d][1,3]dioxol-5-yl group.
Reduction Products: Reduced isoxazole derivatives with different functional groups.
Substitution Products: Urea derivatives with different substituents at the isocyanate position.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand the interaction of small molecules with biological targets.
Industry: Use in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyridin-3-yl)ethyl)urea: Similar structure with a pyridine ring instead of a methylisoxazole group.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(thiazol-5-yl)ethyl)urea: Similar structure with a thiazole ring instead of a methylisoxazole group.
Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-6-11(21-17-9)4-5-15-14(18)16-10-2-3-12-13(7-10)20-8-19-12/h2-3,6-7H,4-5,8H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXWCTSAEYITOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.